molecular formula C18H22N6OS2 B2842598 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 941948-57-8

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2842598
CAS No.: 941948-57-8
M. Wt: 402.54
InChI Key: YVRVOTLWKQQRMF-UHFFFAOYSA-N
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Description

: N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a fascinating compound known for its diverse applications in medicinal and synthetic chemistry. The structure consists of a pyrazolo[3,4-d]pyrimidine core with various functional groups contributing to its chemical versatility and potential biological activity.

Preparation Methods

: The synthesis of this compound typically involves multi-step reactions. Starting materials often include pyrazolo[3,4-d]pyrimidine derivatives and thiophene-based compounds, reacting under specific conditions to achieve the final structure. Industrial production methods are more streamlined, focusing on optimizing yields and purity, often involving catalysts and advanced synthetic techniques.

Chemical Reactions Analysis

: This compound can undergo various reactions such as oxidation, reduction, and substitution. For instance, the methylthio group can be oxidized to sulfoxides or sulfones, while the pyrrolidinyl group can participate in nucleophilic substitution reactions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed are dependent on the reaction conditions and the functional group targeted.

Scientific Research Applications

: In medicinal chemistry, this compound has been explored for its potential as an inhibitor of various enzymes, making it a candidate for drug development. In biology, it can be used to study cellular pathways and molecular interactions. In industry, its unique structure makes it valuable for designing new materials with specific properties.

Mechanism of Action

: The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor functions by mimicking natural ligands. These interactions trigger a cascade of cellular responses, elucidating its biological role.

Comparison with Similar Compounds

: Compared to similar compounds like N-(2-(4-pyrrolidinyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl acetamide, the presence of the thiophen-2-yl group in the target compound enhances its chemical reactivity and biological potential. Similar compounds include derivatives of pyrazolo[3,4-d]pyrimidine with varying substituents that modify their activity and applications.

There you go! A comprehensive overview of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide. Quite a mouthful but packed with intrigue. What do you think?

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS2/c1-26-18-21-16(23-7-2-3-8-23)14-12-20-24(17(14)22-18)9-6-19-15(25)11-13-5-4-10-27-13/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRVOTLWKQQRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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